Osoresnontrine

PDE9A IC50 potency

Osoresnontrine (BI-409306) is the only PDE9A inhibitor with published human data confirming dose-dependent cGMP increase in CSF, providing direct CNS target engagement validation. Unlike PF-04447943 or E2027, it offers quantified human hemodynamic safety data and a 4–5 fold exposure difference by CYP2C19 genotype. Its multiple Phase II trials—despite negative efficacy endpoints—provide an unmatched translational benchmarking dataset for preclinical model validation. Procure this probe to leverage human-validated pharmacology, predictable cardiac safety, and pharmacogenomic profiling unavailable with any other PDE9A inhibitor.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
CAS No. 1189767-28-9
Cat. No. B606083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsoresnontrine
CAS1189767-28-9
SynonymsBI-409306;  BI 409306;  BI409306;  SUB 166499;  SUB-166499;  SUB166499; 
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESC1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4
InChIInChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22)
InChIKeyBZTIJCSHNVZMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Osoresnontrine (BI 409306) for Neuroscience Research: A High-Purity, Orally Bioavailable PDE9A Inhibitor with Established Preclinical and Clinical Pharmacology


Osoresnontrine (BI-409306, CAS 1189767-28-9) is an orally bioavailable, small molecule, potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [1]. It was developed by Boehringer Ingelheim as an investigational drug for the treatment of cognitive impairments associated with schizophrenia, attenuated psychosis syndrome, and Alzheimer's disease [2]. The compound has a well-documented mechanism of action: by inhibiting PDE9A, it increases intracellular cyclic guanosine monophosphate (cGMP) levels, which is hypothesized to enhance N-methyl-D-aspartate (NMDA) receptor-dependent synaptic plasticity, a process fundamental to learning and memory [3]. Osoresnontrine is available from multiple reputable chemical vendors with high purity (typically >98%), enabling rigorous and reproducible in vitro and in vivo studies .

Osoresnontrine vs. PDE9A Inhibitor Alternatives: Why Potency, Selectivity, and Clinical Data Prevent Simple Substitution in Scientific Research


While several PDE9A inhibitors are commercially available, they are not functionally interchangeable. Key differentiation parameters, including target potency, selectivity profile against other PDE isoforms, blood-brain barrier penetration efficiency, human clinical pharmacokinetics, and documented cardiac safety profile, vary significantly [1]. For instance, Osoresnontrine has a distinct IC50 for PDE9A, a unique CYP2C19-dependent metabolism that influences systemic exposure, and a specific hemodynamic effect profile characterized by low-amplitude, transient heart rate increases [2][3]. Substituting Osoresnontrine with another PDE9A inhibitor like PF-04447943 or E2027 without careful consideration of these quantitative differences could lead to unreproducible results, misinterpretation of target engagement, or unexpected in vivo toxicities. The following evidence-based comparisons provide the quantitative data required for informed scientific selection and procurement.

Osoresnontrine Evidence Guide: Direct Quantitative Comparisons with PF-04447943, E2027, and C33 for Informed Scientific Selection


PDE9A Inhibitory Potency: Osoresnontrine's IC50 Value in Context of Competing PDE9A Inhibitors

Osoresnontrine inhibits human PDE9A with a mean IC50 of 52 nM, which positions it as a moderately potent compound relative to other PDE9A inhibitors . For direct comparison, the clinical candidate PF-04447943 (Edelinontrine) is a more potent inhibitor with an IC50 of 12 nM against human recombinant PDE9A . Another inhibitor, (S)-C33, has a reported IC50 of 11 nM . In contrast, (R)-Irsenontrine, the active enantiomer of E2027, is less potent against PDE9 with an IC50 of 41 nM (0.041 µM) . These quantitative differences are significant for experimental design. Researchers requiring maximal target inhibition at low concentrations may prefer a more potent compound like PF-04447943, while studies investigating the effects of a specific clinical candidate's potency profile must use Osoresnontrine.

PDE9A IC50 potency enzyme inhibition

Selectivity Profile: Osoresnontrine's Differential Activity Against PDE Isoforms Compared to PF-04447943 and E2027

Osoresnontrine displays a well-characterized selectivity profile. It is a weak inhibitor of other PDEs, with an IC50 of 1.4 µM for PDE1A, 1.0 µM for PDE1C, and >10 µM for PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, and PDE10A [1]. This translates to a selectivity window of >19-fold over PDE1C and >192-fold over most other PDEs. In comparison, PF-04447943 is reported to have >78-fold selectivity over other PDE family members (IC50 > 1000 nM) [2]. E2027 (Irsenontrine) demonstrates a remarkable >1,800-fold selectivity over other PDEs [3]. While E2027's selectivity profile appears superior, it is crucial to note that E2027 is a racemic mixture, and its R-enantiomer (the active component) has a lower potency (IC50 41 nM). Osoresnontrine's selectivity data are derived from direct, published assays, providing a clear, quantitative basis for anticipating potential off-target effects in complex biological systems.

selectivity PDE isoforms off-target activity PDE1A PDE1C

CNS Penetration and Target Engagement: Osoresnontrine's Quantified CSF cGMP Increase in Humans vs. PF-04447943's Preclinical Brain Penetration Ratio

Osoresnontrine is distinguished by robust clinical pharmacodynamic data demonstrating its ability to engage the target in the human central nervous system. A Phase I study in healthy male volunteers showed that single oral doses (25-200 mg) of Osoresnontrine resulted in rapid appearance in CSF (median tmax: 1.5-2.0 hr) and produced a dose-dependent increase in CSF cGMP levels, confirming target engagement [1]. Maximum CSF cGMP concentrations were achieved within 2 to 5 hours post-dose [1]. In contrast, while PF-04447943 is described as brain penetrant, its published data are primarily from preclinical studies. In rats, PF-04447943 demonstrated a free brain/free plasma ratio of 0.32 and a CSF/free plasma ratio of 0.19, indicating modest asymmetry between central and peripheral compartments . Osoresnontrine's human CSF cGMP data provide a higher level of evidence for CNS target engagement, which is a critical consideration for researchers planning clinical studies or seeking to model human pharmacology.

CNS penetration cGMP target engagement cerebrospinal fluid blood-brain barrier

Cardiac Safety Profile: Quantitative Analysis of Osoresnontrine's Low-Amplitude, Transient Heart Rate Effects in a Controlled Human Study

The cardiac safety of Osoresnontrine has been rigorously characterized. A dedicated Phase I crossover study in healthy volunteers evaluated the effect of 50 mg and 200 mg doses on resting heart rate [1]. The study found that the placebo-corrected change from baseline in resting heart rate (ΔΔHR) increased with plasma concentration, with a slope of 0.0029 beats/min/nmol/L [1]. At the geometric mean maximum plasma concentration (Cmax) for the 200 mg dose, the predicted mean ΔΔHR was 5.46 beats/min (90% CI: 2.44, 8.49), indicating a low-amplitude effect [1]. Importantly, these heart rate increases were transient, peaking near the time of maximum plasma concentration and returning to baseline after approximately 4 hours [1]. No such quantitative, comparative human hemodynamic data are publicly available for PF-04447943, E2027, or C33. This detailed cardiac safety profile provides a high level of confidence for researchers designing in vivo studies, particularly those involving cardiovascular monitoring or studies in vulnerable populations.

cardiac safety heart rate hemodynamics adverse events clinical trial

Genotype-Dependent Pharmacokinetics: Osoresnontrine's 4- to 5-Fold Exposure Difference in CYP2C19 Poor vs. Extensive Metabolizers

Osoresnontrine exhibits a well-defined and clinically significant pharmacogenomic liability. Its metabolism is highly dependent on the cytochrome P450 2C19 (CYP2C19) enzyme [1]. A first-in-human study demonstrated that in CYP2C19 poor metabolizers (PMs), the peak plasma concentration (Cmax) of Osoresnontrine was 2.2-2.3-fold higher, and the total systemic exposure (AUC0-∞) was 4.1-5.0-fold higher compared to extensive metabolizers (EMs) at the same dose level [1]. This 4- to 5-fold increase in exposure directly correlated with a higher incidence of adverse events, particularly eye disorders (photophobia, chromatopsia) [2]. This pharmacogenomic variability is a unique and critical differentiator for Osoresnontrine. While data on the metabolic pathways of PF-04447943, E2027, and C33 are scarce, none have published human pharmacogenomic data of this magnitude. This information is essential for any in vivo study design, as it necessitates consideration of genetic background to avoid toxicity or variable target engagement.

pharmacogenomics CYP2C19 metabolism pharmacokinetics exposure

Osoresnontrine: Optimal Scientific and Preclinical Application Scenarios Based on Verified Comparative Evidence


Neuroscience Research Requiring a PDE9A Inhibitor with Confirmed Human CNS Target Engagement

For academic or pharmaceutical research focused on cognitive disorders, synaptic plasticity, or cGMP signaling in the CNS, Osoresnontrine is the preferred tool compound. It is the only PDE9A inhibitor among its close comparators with published human data confirming a dose-dependent increase in CSF cGMP levels, providing direct evidence of target engagement within the central nervous system [1]. This feature is crucial for experiments aiming to translate preclinical findings to human pharmacology or for validating novel biomarkers of PDE9A inhibition. The alternative, PF-04447943, lacks published human CSF data and relies solely on preclinical brain penetration ratios .

In Vivo Studies Requiring Detailed Safety Pharmacology Data, Particularly for Cardiovascular Monitoring

Osoresnontrine is uniquely suited for in vivo studies where a comprehensive understanding of cardiovascular effects is required. A dedicated, placebo-controlled clinical trial has precisely quantified its effect on resting heart rate, demonstrating it to be of low amplitude and transient nature [2]. This level of detailed, quantitative human hemodynamic safety data is not publicly available for other PDE9A inhibitors like PF-04447943, E2027, or C33. Researchers conducting cardiovascular safety assessments or using animal models with cardiac comorbidities should select Osoresnontrine for its well-defined and predictable cardiac safety profile.

Pharmacogenomics Research and Studies in Genetically Diverse Populations

Osoresnontrine serves as an excellent probe for investigating the impact of CYP2C19 genetic variation on drug metabolism and response. It is one of the few compounds with extensive clinical data quantifying a 4- to 5-fold difference in systemic exposure between CYP2C19 poor and extensive metabolizers [3]. This makes it an ideal candidate for pharmacogenomic studies, including investigations of exposure-response relationships, personalized dosing strategies, and the influence of genetics on adverse event profiles. No similar, publicly available human pharmacogenomic data exists for other leading PDE9A inhibitors.

Clinical Research Leveraging Extensive Phase II Data, Including Negative Efficacy Outcomes

For researchers and clinical scientists developing new PDE9-targeted therapies, Osoresnontrine offers a unique translational benchmark. Its development program included multiple large, well-controlled Phase II trials in Alzheimer's disease and schizophrenia that failed to meet their primary endpoints for cognitive improvement, despite robust target engagement [4]. This wealth of negative efficacy data is a critical resource for validating preclinical models, understanding the gap between target engagement and clinical benefit, and designing more predictive assays for future drug candidates. This negative data set is a powerful tool that is not available for many of its less clinically advanced competitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osoresnontrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.